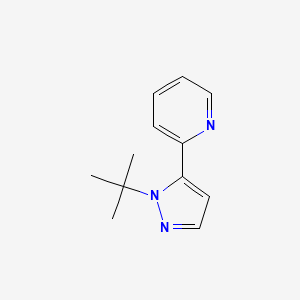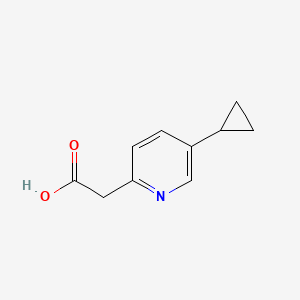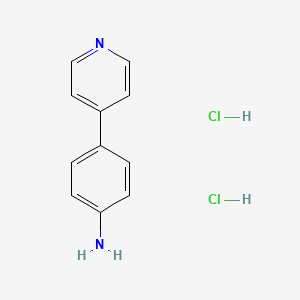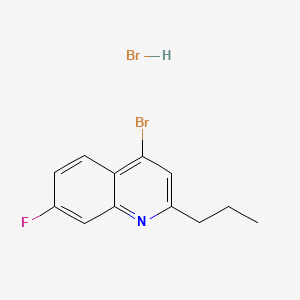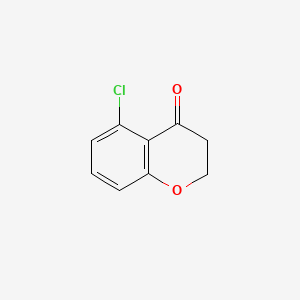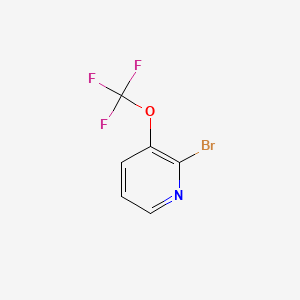
2-Bromo-3-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-3-(trifluoromethoxy)pyridine” is a chemical compound with the CAS Number: 1206978-11-1 . It has a molecular weight of 242 and its IUPAC name is this compound . It is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Building Blocks for Life-Sciences-Oriented Research : An efficient and straightforward synthesis has made 2-, 3-, and 4-(trifluoromethoxy)pyridines accessible, serving as important building blocks in life-sciences-oriented research. This includes regioselective functionalization and the first X-ray crystallographic structure determinations of these compounds (Manteau et al., 2010).
Spectroscopic and Optical Studies : Spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been applied to 5-Bromo-2-(trifluoromethyl)pyridine. These studies also include density functional theory (DFT) analyses for optimized geometric structure, vibrational frequencies, and chemical shift values (Vural & Kara, 2017).
Electrochemical Radical Cyclization : Improved procedures for electrochemical radical cyclization of bromo acetals, involving chloro(pyridine)cobaloxime(III) and zinc plate as a sacrificial anode, have been developed. This process is applicable to various bromo acetals under neutral conditions (Inokuchi et al., 1994).
Synthesis of Pyridine-Based Derivatives : There has been an efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. This includes studies on the quantum mechanical investigations and biological activities of these derivatives (Ahmad et al., 2017).
Copper-Mediated Aerobic Oxidative Synthesis : The synthesis of 3-Bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling of pyridines and enamides has been explored. This process tolerates various functional groups and is performed under mild conditions (Zhou et al., 2016).
Mechanism of Action
Safety and Hazards
The safety information for “2-Bromo-3-(trifluoromethoxy)pyridine” includes several hazard statements: H302-H315-H320-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-bromo-3-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNBMCBYFTPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)
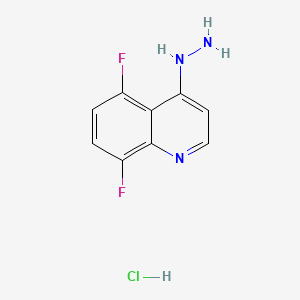
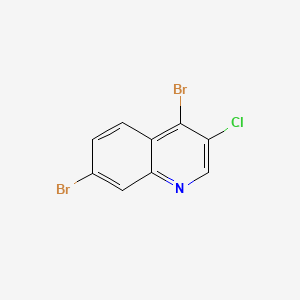
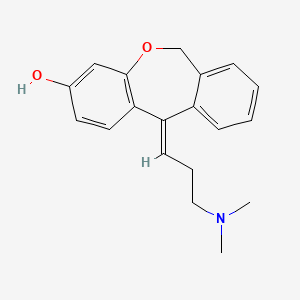
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
